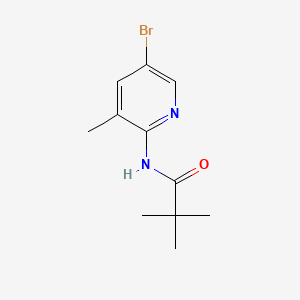
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide
説明
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a pivalamide moiety enhances its reactivity and solubility, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₁₁H₁₃BrN₂O
- Molecular Weight : Approximately 260.14 g/mol
The compound's structure includes:
- A pyridine ring with a bromine substituent at the 5-position.
- A methyl group at the 3-position.
- A pivalamide group , which enhances lipophilicity and metabolic stability.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. The following sections detail specific activities associated with this compound.
Antitumor Activity
Studies have shown that pyridine derivatives can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The bromine atom may enhance the compound's ability to interact with biological targets, such as DNA or specific enzymes involved in cell proliferation.
- Case Study : In vitro assays demonstrated that related compounds inhibited cancer cell lines, suggesting that this compound could potentially exhibit similar effects.
Enzyme Inhibition
The compound's structure allows for interaction with various enzymes:
- Binding Interactions : The pivalamide moiety facilitates hydrogen bonding with enzyme active sites, potentially leading to inhibition of enzymatic activity.
- Example : Research on similar compounds has highlighted their role as inhibitors in metabolic pathways, which may be applicable to this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-Methylpyridin-2-yl)pivalamide | Methyl group at 3-position | Potential for lower reactivity than brominated analogs |
| N-(5-Chloro-3-methylpyridin-2-yl)pivalamide | Chlorine instead of bromine | Generally less reactive than brominated analogs |
| N-(4-Iodo-3-methylpyridin-2-yl)pivalamide | Iodine at different position | Unique reactivity profile due to iodine placement |
Synthesis and Future Directions
The synthesis of this compound typically involves multiple steps, including bromination and amide formation. Future research directions may include:
- In Vitro and In Vivo Studies : To assess the therapeutic potential of this compound in various disease models.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure affect biological activity.
- Mechanistic Studies : Understanding the interactions at the molecular level between the compound and its biological targets.
特性
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAJPKVIGCOGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654759 | |
| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446299-84-9 | |
| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















